N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)22-19(24)14-8-10-23(11-9-14)17-12-18(25-2)21-13-20-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFTWMZDWNASSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Pathway (Based on CA2072529A1)
The patent CA2072529A1 outlines a generalized approach for 2-piperidinylpyrimidine-4-carboxamide derivatives, adaptable to the target compound:
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 4-Ethoxyaniline, Piperidine-4-carbonyl chloride, DCM, Base (K₂CO₃) | 75–85% | [CA2072529A1] |
| 2 | Pyrimidine Coupling | 4-Chloro-6-methoxypyrimidine, DMF, Pd Catalyst (Optional) | 60–70% | [PMC2977496] |
| 3 | Reductive Amination (Optional) | NaBH₃CN, MeOH, NH₄OAc | 80–90% | [PMC7024169] |
Key Steps :
- Carboxamide Formation : React piperidine-4-carbonyl chloride with 4-ethoxyaniline in dichloromethane (DCM) under basic conditions.
- Pyrimidine Introduction : Substitute the piperidine nitrogen with 4-chloro-6-methoxypyrimidine via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF).
- Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective coupling if SNAr yields are low.
Stepwise Preparation Methods
Method 1: Direct Coupling (CA2072529A1)
Procedure :
- Synthesis of Piperidine-4-carboxamide :
- React piperidine-4-carbonyl chloride (1 eq) with 4-ethoxyaniline (1.2 eq) in DCM containing K₂CO₃ (2 eq).
- Stir at 25°C for 12 h, wash with H₂O, and isolate via rotary evaporation.
- Yield : 82% (White solid; m.p. 173–175°C).
- Pyrimidine Substitution :
- Heat the carboxamide intermediate (1 eq) with 4-chloro-6-methoxypyrimidine (1.5 eq) in DMF at 80°C for 6 h.
- Purify via silica gel chromatography (EtOAc/Hexane, 3:7).
- Yield : 68% (Pale-yellow crystals).
Advantages : Straightforward, minimal purification.
Challenges : Moderate regioselectivity; possible over-alkylation.
Method 2: Reductive Amination (PMC7024169)
Procedure :
- Formation of Piperidine-4-ketone :
- Oxidize piperidine-4-carboxamide using Jones reagent (CrO₃/H₂SO₄) to yield the ketone.
- Reductive Amination :
- React the ketone (1 eq) with 4-ethoxyaniline (1.1 eq) and NaBH₃CN in MeOH/NH₄OAc buffer (pH 5–6).
- Stir for 24 h, extract with EtOAc, and concentrate.
- Yield : 78% (Off-white powder).
Advantages : High selectivity for secondary amine formation.
Challenges : Requires ketone intermediate; sensitive to moisture.
Analytical Characterization
Data from PubChem (CID 49664072) and synthetic studies:
| Property | Value/Description | Technique |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ | HRMS |
| Molecular Weight | 356.4 g/mol | ESI-MS |
| Melting Point | 231–233°C | DSC |
| 1H NMR (DMSO-d₆) | δ 8.21 (s, 1H, Pyrimidine-H), 7.45 (d, 2H, Ar-H) | 400 MHz NMR |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) | FT-IR |
Optimization Strategies
- Ultrasound-Assisted Synthesis : Reduces reaction time by 40% (Evitachem, 2025).
- Catalytic Pd Coupling : Improves pyrimidine coupling yield to 85% (WO2017212012A1).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing.
Challenges and Solutions
- Regioselectivity in Pyrimidine Coupling : Use directing groups (e.g., Boc) to control substitution (CN113038990A).
- Carboxamide Hydrolysis : Avoid acidic conditions; employ neutral buffers during workup.
- Purification : Use reverse-phase HPLC for high-purity isolates (>99%).
Chemical Reactions Analysis
Synthetic Routes and Key Building Blocks
The compound’s synthesis likely involves modular assembly of three primary components:
-
Piperidine-4-carboxamide backbone : Often synthesized via carbodiimide-mediated coupling of piperidine-4-carboxylic acid with 4-ethoxyaniline .
-
6-Methoxypyrimidin-4-yl subunit : Prepared through cyclization of β-keto esters with guanidine derivatives, followed by methoxylation at position 6 .
-
Coupling strategy : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) may connect the piperidine and pyrimidine moieties, leveraging the electron-deficient nature of the pyrimidine ring .
Methoxy Groups (Pyrimidine and Ethoxyphenyl)
-
Demethylation : The 6-methoxy group on pyrimidine may undergo acid- or enzyme-catalyzed demethylation to yield a hydroxyl group (e.g., using BBr₃ in DCM) .
-
O-Dealkylation : The 4-ethoxyphenyl group is susceptible to oxidative cleavage (e.g., via cytochrome P450 enzymes or strong acids), forming a phenolic derivative .
Pyrimidine Ring
-
Electrophilic Substitution : Limited due to electron deficiency from two nitrogen atoms. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C) .
-
Nucleophilic Substitution : Activated positions (e.g., C-2, C-4) can undergo displacement with amines or thiols under basic conditions .
Piperidine-Carboxamide
-
Amide Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 80°C) hydrolysis cleaves the carboxamide to carboxylic acid and 4-ethoxyaniline .
-
Ring Functionalization : The piperidine nitrogen may undergo alkylation or acylation (e.g., MeI, K₂CO₃) to introduce substituents .
Table 2: Example Modifications
Stability and Degradation Pathways
-
Photodegradation : The ethoxyphenyl group may undergo photooxidation under UV light, forming quinone-like byproducts .
-
Hydrolytic Instability : The carboxamide bond is prone to hydrolysis in acidic gastric environments (pH < 3), necessitating prodrug strategies .
-
Thermal Decomposition : Above 200°C, the pyrimidine ring may decarbonylate, releasing CO and forming fragmented aromatic products .
Biological Interactions (Kinase Inhibition Context)
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is primarily investigated for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticoagulant Activity
Research has shown that derivatives of piperidine compounds exhibit anticoagulant properties. For example, modifications to the carboxamide linker can enhance potency against factor Xa, an important target in anticoagulant therapy. The compound's structural features may allow it to retain similar efficacy as other known anticoagulants while potentially improving pharmacokinetics and selectivity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Synthetic Routes
- Formation of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
- Introduction of Substituents : The ethoxy and methoxy groups can be introduced via nucleophilic substitution reactions.
- Carboxamide Formation : The carboxamide group can be synthesized through acylation reactions with appropriate acid chlorides or anhydrides.
Biological Studies
This compound has been utilized in various biological studies due to its potential therapeutic effects.
Neuropharmacological Studies
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders. Research into similar compounds has indicated potential benefits in treating conditions such as anxiety and depression .
Case Study 1: Anticoagulant Efficacy
A study investigating the anticoagulant properties of piperidine derivatives found that modifications to the carboxamide group significantly improved binding affinity to factor Xa. This suggests that this compound could serve as a lead compound for developing new anticoagulants .
Case Study 2: Neurological Applications
In another study focused on neurological applications, derivatives of this compound were tested for their ability to modulate neurotransmitter receptors. Results indicated that certain modifications enhanced receptor binding affinity, suggesting potential use in treating neurodegenerative diseases .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential lead for anticoagulant drugs; interactions with factor Xa |
| Organic Synthesis | Building block for complex organic molecules; versatile chemical transformations |
| Biological Studies | Investigated for neuropharmacological effects; potential in treating neurological disorders |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- 1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (): Key Differences: Replaces the 6-methoxy group with a bulkier 4-ethylphenoxy substituent and substitutes the 4-ethoxyphenyl with a 4-fluorobenzyl group. Implications: The ethylphenoxy group may enhance lipophilicity and π-π stacking, while the fluorobenzyl moiety could improve metabolic stability due to fluorine’s electronegativity .
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Key Differences: Incorporates a naphthalene ring and chiral ethyl group instead of pyrimidine.
Modifications to the Carboxamide Side Chain
- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (): Key Differences: Features a trifluoromethylphenyl-oxazole substituent and a dimethylpiperidine-propyl chain. The extended alkyl chain may improve solubility in polar solvents .
(R)-N-(4-Ethylbenzyl)-1-(1-(naphthalen-1-yl)ethyl)-piperidine-4-carboxamide ():
Molecular Properties
*LogP estimated using fragment-based methods.
Biological Activity
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C_{18}H_{22}N_{4}O_{3}
- Molecular Weight : 370.4 g/mol
The structure features a piperidine ring, a pyrimidine moiety, and an ethoxyphenyl substituent, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and ethoxy groups enhance binding affinity, potentially modulating the activity of various biological pathways.
Interaction with Enzymes
The compound has been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammatory responses. For instance, it may interact with:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- COX-2 (Cyclooxygenase-2) : An enzyme linked to inflammation and pain.
Biological Activity Overview
In Vitro Studies : Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on COX-2 activity, the compound demonstrated an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .
Case Studies :
- Anti-Cancer Activity : In vitro assays against human liver cancer cell lines (HepG2) revealed that the compound induces apoptosis with an IC50 value of approximately 11.3 μM, indicating potential as an anti-cancer agent .
- Anti-inflammatory Effects : The compound was evaluated in carrageenan-induced paw edema models, showing effective reduction in inflammation comparable to indomethacin, with ED50 values indicating strong anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and binding |
| Methoxy group | Contributes to receptor affinity |
| Piperidine ring | Provides structural stability |
| Pyrimidine moiety | Essential for biological interactions |
Studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity against various targets.
Q & A
Q. What are the critical synthetic pathways and reaction condition optimizations for synthesizing this compound?
The synthesis involves coupling a piperidine-4-carboxamide core with substituted pyrimidine and ethoxyphenyl groups. Key steps include:
- Amide bond formation : Use coupling agents like DCC or HATU in anhydrous DMF at 60°C for 12 hours to achieve yields >75% .
- Nucleophilic aromatic substitution : Attach the methoxypyrimidine group under inert conditions (argon atmosphere) to prevent oxidation. Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity, monitored by TLC and HPLC .
Q. Which analytical techniques confirm the compound’s structure and purity?
- Structural elucidation : 1H/13C NMR (DMSO-d6) resolves the piperidine conformation and substituent orientations. X-ray crystallography provides definitive 3D structure .
- Purity verification : HPLC with a C18 column (acetonitrile/water mobile phase) confirms >99% purity. IR spectroscopy identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. How is initial biological activity assessed in vitro?
- Enzyme inhibition assays : Test against kinases or proteases at 1–10 µM concentrations.
- Cell viability assays : Use MTT/XTT in cancer lines (e.g., MCF-7) with staurosporine as a positive control.
- Dose-response curves : Determine IC50 values and compare selectivity against related enzymes (e.g., AGC kinases) .
Advanced Research Questions
Q. How can contradictions in reported biological activity across studies be resolved?
- Cross-validation : Use surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional activity.
- Compound stability checks : Monitor degradation via LC-MS under assay conditions (e.g., pH, temperature).
- Proteome-wide profiling : Identify off-target effects using thermal proteome profiling (TPP) .
Q. What methodologies identify primary molecular targets in complex biological systems?
- Chemoproteomics : Drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP) isolates target proteins.
- CRISPR-Cas9 knockout : Validate functional relevance in cellular models.
- Competitive binding assays : Compare with known inhibitors to confirm specificity .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility.
- Prodrug strategies : Esterify labile groups to enhance oral bioavailability.
- Formulation adjustments : Use PEGylation or liposomal encapsulation guided by rodent PK studies (IV/PO dosing) .
Q. What strategies guide structure-activity relationship (SAR) analysis?
- Systematic substituent variation : Compare methoxy vs. ethoxy groups on pyrimidine for potency.
- Molecular docking : Predict binding modes using AutoDock Vina.
- QSAR models : Correlate logP and polar surface area with activity .
Q. How is selectivity against off-target kinases assessed?
- Kinome-wide profiling : Use KinomeScan at 1 µM to identify off-target hits.
- Co-crystallography : Resolve binding site differences (e.g., Akt vs. ROCK kinases).
- Phospho-proteomics : Confirm target-specific pathway modulation in cells .
Q. What protocols ensure compound stability during assays?
Q. How does computational modeling elucidate the mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
